Retigabine N-β-D-Glucuronide Sodium Salt

Bioanalysis Therapeutic Drug Monitoring Pharmacokinetics

Retigabine N-β-D-Glucuronide Sodium Salt (free acid CAS 191873-41-3) is the defined-counterion analytical standard of the major human retigabine metabolite, circulating at ~25-fold higher plasma levels than parent drug. Unlike deuterated internal standards or generic glucuronides, this compound provides exact N-glucuronide isomeric identity for accurate LC-MS/MS quantitation, UGT isoform phenotyping (UGT1A9-specific), and clinical PK profiling. Sourced as the sodium salt for precise molarity calculation; essential for ex-vivo degradation-controlled extraction protocols validated across 5–2500 ng mL⁻¹.

Molecular Formula C₂₂H₂₅FN₃NaO₈
Molecular Weight 501.44
Cat. No. B1158718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetigabine N-β-D-Glucuronide Sodium Salt
Synonyms1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl]amino] β-D-Glucopyranuronic Acid; 
Molecular FormulaC₂₂H₂₅FN₃NaO₈
Molecular Weight501.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retigabine N-β-D-Glucuronide Sodium Salt: Analytical Standard for the Major Human Metabolite of Ezogabine


Retigabine N-β-D-Glucuronide Sodium Salt (CAS 191873-41-3 free acid; MW 501.44; C22H25FN3O8•Na) is the sodium salt form of the N-β-D-glucuronide conjugate of retigabine (ezogabine), an anticonvulsant that acts as a neuronal Kv7.2/Kv7.3 potassium channel opener . This glucuronide conjugate represents the primary metabolic pathway of retigabine in humans, formed via N-glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, principally UGT1A9, UGT1A4, UGT1A1, and UGT1A3 [1]. The compound is supplied as a synthetic analytical reference standard for use in LC-MS/MS bioanalysis, in vitro metabolism studies, and pharmacokinetic investigations requiring accurate quantitation of retigabine and its metabolites [2].

Why Retigabine N-β-D-Glucuronide Sodium Salt Cannot Be Substituted with Generic Glucuronide Metabolite Standards


Substituting Retigabine N-β-D-Glucuronide Sodium Salt with alternative glucuronide reference standards, such as the deuterated internal standard (Retigabine N-β-D-glucuronide-d4) or other structurally related glucuronides, is not analytically equivalent. The sodium salt form provides a defined counterion for accurate molarity calculation in quantitative bioanalysis, whereas the deuterated analog serves a distinct purpose as an internal standard for mass spectrometry . Furthermore, this specific N-glucuronide conjugate circulates in human plasma at concentrations approximately 25-fold higher than the parent drug, making it a uniquely critical analyte for accurate pharmacokinetic assessment and therapeutic drug monitoring [1]. The compound also exhibits enzymatic synthesis specificity, with UGT1A9 uniquely capable of forming both N-glucuronide isomers (metabolites 1 and 2), whereas UGT1A1 produces only one isomer, meaning that sourcing the correct isomeric form is essential for metabolism studies [2].

Quantitative Differentiation Evidence for Retigabine N-β-D-Glucuronide Sodium Salt


Circulating N-Glucuronide Levels Are 25-Fold Higher Than Parent Drug in Human Plasma

Retigabine N-glucuronide metabolites circulate in human plasma at concentrations approximately 25-fold higher than the parent drug retigabine, making accurate quantitation of these labile conjugates essential for reliable pharmacokinetic assessment [1]. This extreme abundance ratio distinguishes this metabolite from typical drug metabolites which generally circulate at lower or comparable levels to the parent. The degradation of these N-glucuronides during sample handling and processing leads to artificial overestimation of both retigabine and its N-acetyl metabolite concentrations [1].

Bioanalysis Therapeutic Drug Monitoring Pharmacokinetics

UGT1A9 Exhibits 2-Fold Higher N-Glucuronidation Rate Than Human Liver Microsomes

In vitro enzyme kinetics demonstrate that UGT1A9 catalyzes retigabine N-glucuronidation at a rate of 200 pmol/(min·mg protein), which is 2-fold higher than the rate observed with pooled human liver microsomes (100 pmol/[min·mg protein]) and UGT1A1 (100 pmol/[min·mg protein]) [1]. UGT1A4 exhibits substantially lower activity at approximately 5-6 pmol/(min·mg protein) under the same UDPGA concentration [1]. This quantitative hierarchy establishes UGT1A9 as the principal enzyme responsible for retigabine N-glucuronidation.

Enzymology Drug Metabolism In Vitro ADME

Two Distinct N-Glucuronide Isomers Formed with Differential Enzyme Specificity

Retigabine N-glucuronidation yields two distinct isomeric products (metabolites 1 and 2) with differential enzyme specificity: UGT1A9 is capable of forming both N-glucuronide isomers, whereas UGT1A1 produces only one of the two isomers [1]. The Km values for metabolite 1 and metabolite 2 formation by UGT1A9 are 38 ± 25 μmol/L and 45 ± 15 μmol/L, respectively, while human liver microsomal fractions exhibit a Km of 145 ± 39 μmol/L for total N-glucuronidation [1]. The Vmax for human liver microsomes (n=4 donors) was estimated at 1.2 ± 0.3 nmol/(min·mg protein) [1].

Metabolite Identification Isomer Separation UGT Isoform Profiling

Human-Specific N-Glucuronide Excretion Pattern Differs from Rat and Dog

Species-dependent excretion of retigabine N-glucuronide demonstrates that this metabolite is absent in rat urine (0-24 h) but present in dog urine at 5% of the dose, with human excretion occurring via N-glucuronide metabolites representing 16% and 2% of the total dose for the two parent N-glucuronides [1][2]. In contrast, rat metabolism yields glucuronides detectable in plasma, bile, and feces but not in urine, where only approximately 2% of the dose appears as unchanged retigabine and 29% as N-acetyl-derived metabolites [1]. This species divergence establishes the N-glucuronide as a human-specific circulating metabolite requiring distinct analytical reference material for clinical studies.

Species Differences Preclinical Toxicology Metabolite Profiling

N-Glucuronidation Persists in Crigler-Najjar Type II Liver and Human Kidney Microsomes

Retigabine N-glucuronidation proceeds without inhibition in the presence of 330 μmol/L bilirubin in human liver microsomal assays, and glucuronidation activity is also observed in microsomal preparations from human kidney and Crigler-Najjar type II liver [1]. This metabolic redundancy indicates that functional loss of an entire UGT1A gene does not completely abolish drug disposal, contrasting with many glucuronidated drugs that show significantly impaired clearance in UGT-deficient states [1].

UGT Deficiency Renal Metabolism Drug-Drug Interaction

Procurement-Relevant Application Scenarios for Retigabine N-β-D-Glucuronide Sodium Salt


LC-MS/MS Bioanalytical Method Development for Human Plasma Quantitation

This analytical standard is required for developing and validating LC-MS/MS methods to quantify retigabine and its metabolites in human plasma. The method must account for the 25-fold higher circulating concentration of N-glucuronides relative to parent drug, necessitating specific extraction procedures to prevent ex vivo degradation that artificially elevates measured retigabine and N-acetyl metabolite concentrations [1]. The validated method range of 5-2500 ng mL⁻¹ for both retigabine and NAMR requires this glucuronide standard for accurate calibration and quality control [1].

In Vitro UGT Enzyme Phenotyping and Drug-Drug Interaction Studies

Researchers conducting UGT isoform phenotyping or drug-drug interaction assessments require this N-glucuronide standard to quantify UGT1A9-mediated metabolism. The 2-fold higher enzymatic rate of UGT1A9 (200 pmol/[min·mg protein]) compared to human liver microsomes (100 pmol/[min·mg protein]) makes this isoform the critical determinant of retigabine clearance [2]. Inhibition or induction of UGT1A9 by co-administered drugs can be quantitatively assessed using this reference standard.

Clinical Pharmacokinetic Studies Requiring Accurate Metabolite Profiling

Clinical pharmacokinetic studies of retigabine/ezogabine require this N-glucuronide standard for accurate metabolite profiling. The compound represents 16% and 2% of the total dose as the two parent N-glucuronides excreted in human urine, with total drug-related material excretion approximately 85% renal and 14% fecal [3][4]. Accurate quantitation is essential for understanding inter-individual variability in retigabine exposure and clearance.

Species Comparison Studies for Preclinical-to-Clinical Translation

Investigators performing cross-species metabolism comparisons require this human-specific N-glucuronide standard. Rat studies show complete absence of N-glucuronide in urine (0-24 h) while human urine contains substantial N-glucuronide excretion, indicating that rodent models fail to recapitulate human metabolic clearance pathways [3]. This standard enables accurate cross-species metabolite identification and quantification for translational pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retigabine N-β-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.